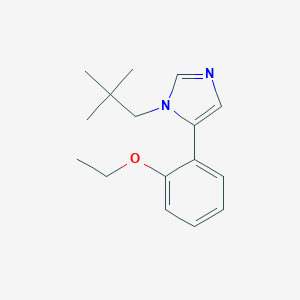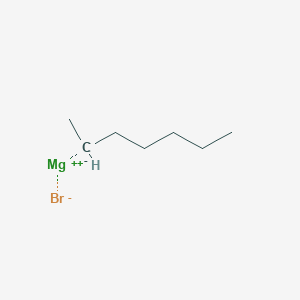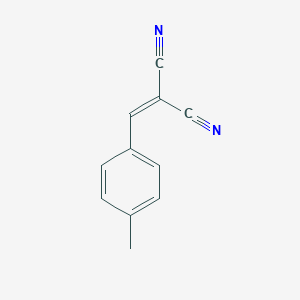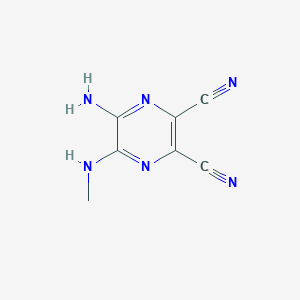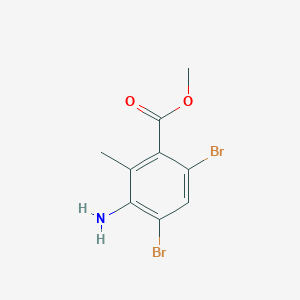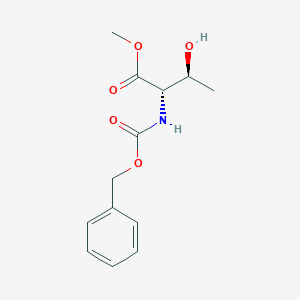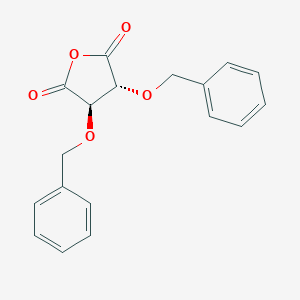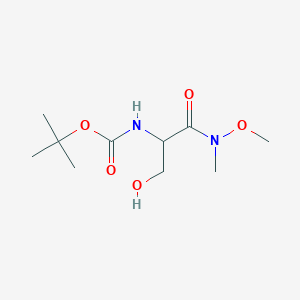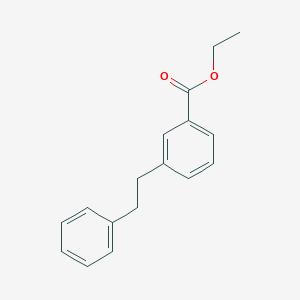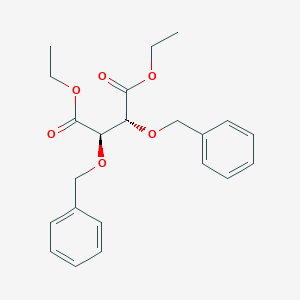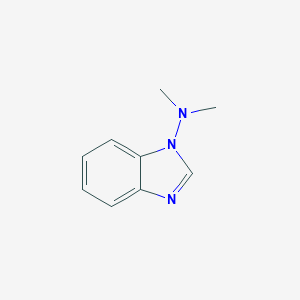
2-(5-Methylthiophen-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methylthiophen-2-yl)piperazine, also known as MTP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. MTP has been shown to exhibit a range of biochemical and physiological effects that make it a valuable tool for studying the mechanisms of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 2-(5-Methylthiophen-2-yl)piperazine is not fully understood, but it is thought to act as a serotonin receptor agonist. This means that it binds to serotonin receptors in the brain, which can modulate the activity of various neurotransmitters and lead to changes in behavior and mood.
Effets Biochimiques Et Physiologiques
2-(5-Methylthiophen-2-yl)piperazine has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in brain activity, and changes in behavior. These effects make it a valuable tool for studying the mechanisms of various neurological disorders, including anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-Methylthiophen-2-yl)piperazine in lab experiments is its ability to modulate serotonin receptor activity, which can lead to changes in behavior and mood. However, one limitation of using 2-(5-Methylthiophen-2-yl)piperazine is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(5-Methylthiophen-2-yl)piperazine, including investigating its potential as a treatment for various neurological disorders, exploring its mechanism of action in more detail, and developing new compounds based on its structure. Additionally, future research could focus on optimizing the synthesis method for 2-(5-Methylthiophen-2-yl)piperazine to make it more efficient and cost-effective for use in scientific studies.
Méthodes De Synthèse
2-(5-Methylthiophen-2-yl)piperazine can be synthesized through a multi-step process that involves the reaction of 2-bromo-5-methylthiophene with piperazine in the presence of a palladium catalyst. The resulting product can then be purified using various chromatography techniques to obtain pure 2-(5-Methylthiophen-2-yl)piperazine.
Applications De Recherche Scientifique
2-(5-Methylthiophen-2-yl)piperazine has been used in several scientific studies to investigate its potential as a therapeutic agent for various neurological disorders. One study found that 2-(5-Methylthiophen-2-yl)piperazine exhibits anxiolytic effects in mice, suggesting that it may have potential as a treatment for anxiety disorders. Another study found that 2-(5-Methylthiophen-2-yl)piperazine has antidepressant-like effects in rats, indicating that it may be useful in the treatment of depression.
Propriétés
Numéro CAS |
111760-40-8 |
|---|---|
Nom du produit |
2-(5-Methylthiophen-2-yl)piperazine |
Formule moléculaire |
C9H14N2S |
Poids moléculaire |
182.29 g/mol |
Nom IUPAC |
2-(5-methylthiophen-2-yl)piperazine |
InChI |
InChI=1S/C9H14N2S/c1-7-2-3-9(12-7)8-6-10-4-5-11-8/h2-3,8,10-11H,4-6H2,1H3 |
Clé InChI |
KYIBRJUMJFHEGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2CNCCN2 |
SMILES canonique |
CC1=CC=C(S1)C2CNCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



